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Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B106362 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Methyl 4-bromocrotonate, a bifunctional molecule featuring both an α,β-

unsaturated ester and a reactive allylic bromide, has emerged as a highly versatile and

valuable building block in modern organic synthesis. Its unique electronic and steric properties

allow it to participate in a wide array of chemical transformations, making it a key intermediate

in the construction of complex molecular architectures. This technical guide provides a

comprehensive overview of the role of methyl 4-bromocrotonate in synthetic chemistry, with a

particular focus on its applications in the development of pharmaceutical agents. Detailed

experimental protocols for its key reactions, quantitative data summaries, and diagrammatic

representations of reaction pathways are presented to equip researchers with the practical

knowledge required to effectively utilize this important synthetic tool.

Physicochemical Properties and Spectroscopic
Data
Methyl 4-bromocrotonate is a clear to slightly yellow liquid with a molecular formula of

C₅H₇BrO₂ and a molecular weight of 179.01 g/mol .[1] It is soluble in common organic solvents

such as dichloromethane, chloroform, and ethanol.[1] Due to its reactivity, it is typically stored

at refrigerated temperatures (2-8 °C) to prevent decomposition.[1]

Table 1: Physicochemical Properties of Methyl 4-bromocrotonate
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Property Value Reference

CAS Number 1117-71-1 [1]

Molecular Formula C₅H₇BrO₂ [1]

Molecular Weight 179.01 g/mol [1]

Appearance Clear to slightly yellow liquid [1]

Boiling Point 83-85 °C at 13 mmHg [1]

Density 1.522 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.501 [1]

Table 2: Spectroscopic Data for Methyl 4-bromocrotonate

Spectroscopic Data Values

¹H NMR (CDCl₃, 500 MHz) δ (ppm)

7.00 (dt, J=15.3, 7.3 Hz, 1H), 6.05 (dt, J=15.3,

1.2 Hz, 1H), 4.02 (dd, J=7.3, 1.2 Hz, 2H), 3.76

(s, 3H)

¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 165.8, 142.5, 124.2, 51.9, 30.1

Key Synthetic Applications and Reaction
Methodologies
Methyl 4-bromocrotonate serves as a versatile four-carbon building block, enabling the

introduction of a butenoate moiety into a target molecule. Its reactivity is characterized by the

electrophilic nature of both the C4 position (allylic bromide) and the β-carbon of the unsaturated

ester, allowing for a diverse range of transformations.

Nucleophilic Substitution Reactions: A Gateway to
Functionalized Molecules
The allylic bromide in methyl 4-bromocrotonate is susceptible to nucleophilic attack, providing

a straightforward method for carbon-heteroatom and carbon-carbon bond formation. This
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reaction is particularly valuable in the synthesis of pharmaceutical intermediates.

A prominent example is its use in the synthesis of the epidermal growth factor receptor (EGFR)

inhibitor, Dacomitinib. In this synthesis, methyl 4-bromocrotonate undergoes a nucleophilic

substitution reaction with piperidine to form (E)-methyl 4-(piperidin-1-yl)but-2-enoate, a key

intermediate.[2]

Experimental Protocol 1: Synthesis of (E)-methyl 4-(piperidin-1-yl)but-2-enoate

Materials: Methyl 4-bromocrotonate, piperidine, potassium carbonate, acetonitrile.

Procedure: To a stirred solution of piperidine (1.2 equivalents) and potassium carbonate (1.5

equivalents) in acetonitrile at 0 °C, a solution of methyl 4-bromocrotonate (1.0 equivalent)

in acetonitrile is added dropwise over 30 minutes. The reaction mixture is stirred at this

temperature for 2 hours and then allowed to warm to room temperature and stirred for an

additional 4 hours. The reaction progress is monitored by TLC.

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under

reduced pressure. The residue is dissolved in ethyl acetate and washed with water and

brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude

product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate

gradient) to afford (E)-methyl 4-(piperidin-1-yl)but-2-enoate.

Expected Yield: 85-95%.

Characterization Data for (E)-methyl 4-(piperidin-1-yl)but-2-enoate:

¹H NMR (CDCl₃, 500 MHz) δ (ppm): 6.85 (dt, J=15.6, 6.8 Hz, 1H), 5.90 (dt, J=15.6, 1.5 Hz,

1H), 3.72 (s, 3H), 3.08 (d, J=6.8 Hz, 2H), 2.40 (t, J=5.4 Hz, 4H), 1.60 (p, J=5.6 Hz, 4H),

1.45 (p, J=5.6 Hz, 2H).

¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 166.8, 145.2, 122.1, 60.9, 54.1, 51.5, 26.0, 24.2.

MS (ESI): m/z 184.13 [M+H]⁺.
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Caption: Nucleophilic substitution of methyl 4-bromocrotonate with piperidine.

Reformatsky Reaction: Formation of β-Hydroxy Esters
The Reformatsky reaction, involving the reaction of an α-haloester with a carbonyl compound in

the presence of zinc, can be extended to the vinylogous system of methyl 4-bromocrotonate.

This reaction provides access to γ-hydroxy-α,β-unsaturated esters or α-substituted-β,γ-

unsaturated esters, depending on the reaction conditions. The solvent and the nature of the

carbonyl compound play a crucial role in determining the regioselectivity of the attack of the

organozinc intermediate.

Experimental Protocol 2: Reformatsky Reaction with Benzaldehyde

Materials: Methyl 4-bromocrotonate, benzaldehyde, activated zinc dust, anhydrous

tetrahydrofuran (THF), saturated aqueous ammonium chloride.

Procedure: A flask containing activated zinc dust (1.5 equivalents) and anhydrous THF is

heated to reflux. A solution of methyl 4-bromocrotonate (1.0 equivalent) and benzaldehyde

(1.2 equivalents) in anhydrous THF is added dropwise to the refluxing suspension. After the

addition is complete, the mixture is refluxed for an additional 2 hours.

Work-up and Purification: The reaction mixture is cooled to room temperature and quenched

by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with

diethyl ether. The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, and concentrated. The crude product is purified by column

chromatography.
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Expected Products: A mixture of γ-addition (normal) and α-addition (abnormal) products may

be formed. The ratio is dependent on the specific reaction conditions.

Characterization Data for the γ-addition product (methyl 5-hydroxy-5-phenylpent-2-enoate):

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25-7.40 (m, 5H), 6.95 (dt, J=15.6, 7.0 Hz, 1H), 5.90

(d, J=15.6 Hz, 1H), 4.80 (t, J=6.5 Hz, 1H), 3.70 (s, 3H), 2.50-2.65 (m, 2H).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.5, 147.0, 143.5, 128.6, 127.8, 125.8, 122.0,

72.5, 51.6, 40.2.
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Caption: Reformatsky reaction of methyl 4-bromocrotonate with benzaldehyde.

Diels-Alder Reaction: [4+2] Cycloadditions
As an electron-deficient alkene, methyl 4-bromocrotonate can act as a dienophile in Diels-

Alder reactions. This [4+2] cycloaddition with a conjugated diene provides a powerful method

for the construction of six-membered rings with control over stereochemistry.

Experimental Protocol 3: Diels-Alder Reaction with Cyclopentadiene

Materials: Methyl 4-bromocrotonate, freshly cracked cyclopentadiene, dichloromethane.
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Procedure: To a solution of methyl 4-bromocrotonate (1.0 equivalent) in dichloromethane

at 0 °C is added freshly cracked cyclopentadiene (2.0 equivalents). The reaction mixture is

stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

Work-up and Purification: The solvent is removed under reduced pressure, and the excess

cyclopentadiene is removed by azeotropic distillation with methanol. The crude product, a

mixture of endo and exo isomers, is purified by column chromatography on silica gel.

Expected Yield: 70-85%.

Characterization Data for the major endo isomer (methyl 5-(bromomethyl)bicyclo[2.2.1]hept-

2-ene-6-carboxylate):

¹H NMR (CDCl₃, 500 MHz) δ (ppm): 6.20 (m, 2H), 3.70 (s, 3H), 3.50 (dd, J=9.5, 3.0 Hz,

1H), 3.30 (m, 1H), 3.15 (m, 1H), 2.90 (m, 1H), 1.50 (m, 2H).

¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 172.5, 137.8, 135.5, 51.8, 49.5, 46.8, 45.2, 43.1,

38.5.

Methyl 4-bromocrotonate
(Dienophile)

[4+2] Cycloaddition

Cyclopentadiene
(Diene)

Bicyclic Adduct
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Click to download full resolution via product page

Caption: Diels-Alder reaction of methyl 4-bromocrotonate with cyclopentadiene.

Role in Drug Development and Future Outlook
The utility of methyl 4-bromocrotonate as a synthetic intermediate is particularly evident in

the field of drug development. Its ability to introduce a reactive "warhead" in the form of an α,β-

unsaturated ester makes it a valuable precursor for the synthesis of irreversible enzyme

inhibitors. The synthesis of Dacomitinib is a prime example of this application, where the
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butenoate moiety derived from methyl 4-bromocrotonate forms a covalent bond with a

cysteine residue in the active site of EGFR.[2]

The diverse reactivity of methyl 4-bromocrotonate opens up avenues for the synthesis of a

wide range of biologically active molecules. Its application in the construction of complex

natural products and other pharmaceutical agents is an active area of research. The

development of new catalytic and stereoselective methods for reactions involving this

intermediate will further expand its synthetic utility.

In conclusion, methyl 4-bromocrotonate is a powerful and versatile synthetic intermediate

with significant applications in organic and medicinal chemistry. Its ability to participate in a

variety of bond-forming reactions, coupled with its commercial availability, ensures its continued

importance as a key building block for the synthesis of complex molecules and novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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